molecular formula C10H7BrN2 B1406177 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- CAS No. 1521852-53-8

1H-Indole-3-carbonitrile, 4-bromo-1-methyl-

Cat. No. B1406177
CAS RN: 1521852-53-8
M. Wt: 235.08 g/mol
InChI Key: LHRJRXQECMWIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Indole-3-carbonitrile, 4-bromo-1-methyl-” is a chemical compound with the linear formula C9H5BrN2 . It has a molecular weight of 221.06 . It is a solid at room temperature and is stored in a dry environment .


Synthesis Analysis

Indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .


Molecular Structure Analysis

The InChI code for “1H-Indole-3-carbonitrile, 4-bromo-1-methyl-” is 1S/C9H5BrN2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-3,5,12H .


Chemical Reactions Analysis

Indole derivatives are frequently used in multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .


Physical And Chemical Properties Analysis

“1H-Indole-3-carbonitrile, 4-bromo-1-methyl-” is a solid at room temperature . The storage temperature is normal, and it should be sealed in dry conditions .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : 1H-Indole-3-carbonitrile derivatives are used in synthesizing various heterocyclic compounds. For instance, Attaby et al. (2007) described the synthesis of thieno[2,3-b]pyridine derivatives starting from 2-cyanoethanthioamide and 1H-indole-3-carbaldehyde, which were evaluated for antimicrobial and enzyme activity (Attaby, Ramla, & Gouda, 2007).

  • Fluorescent Probe Development : Pereira et al. (2010) synthesized new indole derivatives from β-brominated dehydroamino acids and arylboronic acids. These compounds demonstrated high fluorescence quantum yields and potential as fluorescent probes, particularly in their response to fluoride ions (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

  • Pharmaceutical Applications : The synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles using 1H-indoles demonstrates potential pharmaceutical applications. Kobayashi et al. (2015) synthesized these compounds by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile, indicating their relevance in medicinal chemistry (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).

  • Chemical Synthesis Research : Adams et al. (1991) developed a method to prepare 4-hydroxy-1H-indole-2-carbonitrile via azide decomposition, showcasing the compound's role in complex chemical synthesis (Adams, Press, & Degan, 1991).

  • Catalysis Research : Zohuri et al. (2013) developed a one-pot synthesis method for novel pyrido[2,3-b]indole derivatives using 1H-indoles. This research highlighted the use of catalytic amounts of polymeric materials in the synthesis of complex organic molecules (Zohuri, Damavandi, & Sandaroos, 2013).

  • Anticancer Research : A study by Yılmaz et al. (2020) identified 3-bromo-1-ethyl-1H-indole as a potent anticancer agent, showing its potential in designing new anticancer drugs (Yılmaz, Arslan, Mutlu, Konuş, Kayhan, Kurt-Kızıldoğan, Otur, Ozok, & Kıvrak, 2020).

  • MAO Inhibition for Parkinson's Disease and Depression : Chirkova et al. (2015) studied indole-5,6-dicarbonitrile derivatives as monoamine oxidase inhibitors, which can be used in the treatment of Parkinson's disease and depression (Chirkova, Kabanova, Filimonov, Abramov, Petzer, Petzer, Firgang, Suponitsky, 2015).

Safety and Hazards

The compound has been classified with the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

1H-Indole-3-carbonitrile, 4-bromo-1-methyl- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1H-Indole-3-carbonitrile, 4-bromo-1-methyl-, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The compound’s ability to interact with multiple targets makes it a valuable candidate for drug development.

Cellular Effects

1H-Indole-3-carbonitrile, 4-bromo-1-methyl- influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which play a crucial role in cell signaling . Additionally, these compounds can alter gene expression by interacting with transcription factors or epigenetic regulators. The impact on cellular metabolism includes changes in energy production, lipid metabolism, and oxidative stress responses.

Molecular Mechanism

The molecular mechanism of action of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit the activity of certain protein kinases, thereby affecting downstream signaling pathways . Additionally, 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can influence gene expression by binding to DNA or interacting with transcription factors. These molecular interactions contribute to the compound’s diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo chemical modifications, leading to changes in their biological activity . Additionally, the temporal effects of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can be influenced by factors such as exposure duration, concentration, and environmental conditions.

Dosage Effects in Animal Models

The effects of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects. Studies have reported threshold effects, where the compound’s efficacy or toxicity changes significantly beyond a certain dosage. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

1H-Indole-3-carbonitrile, 4-bromo-1-methyl- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can affect metabolic flux and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- in specific tissues or cellular compartments can influence its efficacy and toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they interact with DNA or transcription factors to regulate gene expression. Alternatively, they may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of 1H-Indole-3-carbonitrile, 4-bromo-1-methyl- is crucial for elucidating its mechanism of action.

properties

IUPAC Name

4-bromo-1-methylindole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-13-6-7(5-12)10-8(11)3-2-4-9(10)13/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRJRXQECMWIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-3-carbonitrile, 4-bromo-1-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Indole-3-carbonitrile, 4-bromo-1-methyl-
Reactant of Route 3
Reactant of Route 3
1H-Indole-3-carbonitrile, 4-bromo-1-methyl-
Reactant of Route 4
Reactant of Route 4
1H-Indole-3-carbonitrile, 4-bromo-1-methyl-
Reactant of Route 5
Reactant of Route 5
1H-Indole-3-carbonitrile, 4-bromo-1-methyl-
Reactant of Route 6
Reactant of Route 6
1H-Indole-3-carbonitrile, 4-bromo-1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.